Cas no 432047-34-2 ([4-(1-aminoethyl)phenyl]methanol)

[4-(1-aminoethyl)phenyl]methanol is a versatile aromatic compound featuring both an amino and a hydroxyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its bifunctional nature allows for selective modifications, enabling the production of derivatives with tailored properties. The compound exhibits good solubility in polar solvents, facilitating its use in various reaction conditions. Its structural motif is particularly useful in the development of chiral ligands, bioactive molecules, and fine chemicals. The presence of the primary amine and benzylic alcohol groups offers multiple sites for further functionalization, enhancing its utility in complex synthetic pathways. High purity grades are available to meet rigorous research and industrial requirements.
[4-(1-aminoethyl)phenyl]methanol structure
432047-34-2 structure
Product Name:[4-(1-aminoethyl)phenyl]methanol
CAS No:432047-34-2
MF:C9H13NO
MW:151.205622434616
CID:2128289
PubChem ID:60127192
Update Time:2025-10-24

[4-(1-aminoethyl)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • [4-(1-aminoethyl)phenyl]methanol
    • (R)-4-(1-Aminoethyl)benzyl Alcohol
    • SB84326
    • SB76465
    • 432047-34-2
    • MFCD11042401
    • (4-(1-Aminoethyl)phenyl)methanol
    • OIXCLGWYBYGSBI-UHFFFAOYSA-N
    • CS-D0432
    • SY259141
    • FT-0699223
    • SCHEMBL1936039
    • Inchi: 1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3
    • InChI Key: OIXCLGWYBYGSBI-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(=CC=1)C(C)N

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.2Ų

[4-(1-aminoethyl)phenyl]methanol Pricemore >>

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